Juniper camphor Juniper camphor Juniper camphor is a sesquiterpenoid.
Juniper camphor is a natural product found in Rhododendron dauricum, Humulus lupulus, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 53840-55-4
VCID: VC20135416
InChI: InChI=1S/C15H26O/c1-11(2)12-6-9-14(3)7-5-8-15(4,16)13(14)10-12/h13,16H,5-10H2,1-4H3
SMILES:
Molecular Formula: C15H26O
Molecular Weight: 222.37 g/mol

Juniper camphor

CAS No.: 53840-55-4

Cat. No.: VC20135416

Molecular Formula: C15H26O

Molecular Weight: 222.37 g/mol

* For research use only. Not for human or veterinary use.

Juniper camphor - 53840-55-4

Specification

CAS No. 53840-55-4
Molecular Formula C15H26O
Molecular Weight 222.37 g/mol
IUPAC Name 1,4a-dimethyl-7-propan-2-ylidene-3,4,5,6,8,8a-hexahydro-2H-naphthalen-1-ol
Standard InChI InChI=1S/C15H26O/c1-11(2)12-6-9-14(3)7-5-8-15(4,16)13(14)10-12/h13,16H,5-10H2,1-4H3
Standard InChI Key STRABSCAWZINIF-UHFFFAOYSA-N
Canonical SMILES CC(=C1CCC2(CCCC(C2C1)(C)O)C)C

Introduction

Natural Occurrence and Extraction Methods

Botanical Sources

Juniper camphor is predominantly isolated from species within the Juniperus genus, including Juniperus ashei and Juniperus communis. These plants produce essential oils rich in monoterpenes and sesquiterpenes as a defense mechanism against herbivory . In Juniperus communis, the compound is found in both 1- and 2-year-old berries, with extraction yields influenced by solvent polarity and maturation stage .

Extraction Techniques

The compound is typically obtained from the high-boiling fraction of camphor blue oil through fractional distillation . Advanced methods such as ultrasound-assisted maceration (US) have been employed to enhance extraction efficiency, particularly when using polar solvents like 70% ethanol or acetone . A comparative analysis of extraction conditions reveals that acetone extracts yield higher concentrations of sesquiterpenoids, including juniper camphor, compared to pentane or chloroform .

Table 1: Extraction Efficiency of Juniper Camphor Across Solvents

SolventExtraction MethodYield (mg/g Dry Extract)
70% EthanolMaceration12.3 ± 0.8
AcetoneUltrasound18.7 ± 1.2
MethanolMaceration9.4 ± 0.6

Chemical and Structural Profile

Molecular Characteristics

Juniper camphor (C15H26O\text{C}_{15}\text{H}_{26}\text{O}) possesses a bicyclic sesquiterpene structure, specifically identified as (1S,4aR,8aR)-7-isopropylidene-1,4a-dimethyldecahydro-1-naphthalenol . Its molecular weight of 222.37 g/mol and logP value of 4.06 suggest moderate hydrophobicity, facilitating interaction with lipid membranes .

Spectroscopic Data

Nuclear magnetic resonance (NMR) studies highlight distinct signals at δ 1.25 (singlet, isopropylidene methyl groups) and δ 4.12 (broad singlet, hydroxyl proton) . Mass spectrometry fragments at m/z 204 [M-H2O]+ and m/z 161 [C10H17O]+ confirm the loss of water and subsequent ring reorganization .

Biological Activities and Mechanisms

Antimicrobial and Nematocidal Effects

Juniper camphor exhibits broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) of 62.5 µg/mL against Staphylococcus aureus and Escherichia coli . Its nematocidal activity against Caenorhabditis elegans (LC50 = 45 µg/mL) is attributed to disruption of mitochondrial membrane potential .

Role in Ruminant Physiology

In vivo studies on meat goats (Capra hircus) reveal divergent physiological responses between bloodlines selectively bred for high (HJC) or low (LJC) juniper consumption. While HJC goats showed lower serum camphor levels post-ingestion, in vitro fermentations demonstrated no significant differences in short-chain fatty acid (SCFA) production between bloodlines . This suggests detoxification occurs via hepatic pathways rather than ruminal microbial adaptation .

Table 2: Impact of Camphor on Rumen Fermentation Parameters

ParameterControl (0 mM Camphor)1.97 mM Camphor
Total SCFA (mM)84.3 ± 3.272.1 ± 2.8*
Acetate:Propionate3.1 ± 0.22.8 ± 0.3
pH6.59 ± 0.076.54 ± 0.05
*P < 0.05 vs. control

Pharmacological and Ecological Applications

Ecological Management

Research Gaps and Future Directions

Despite advances, key questions persist:

  • Structure-Activity Relationships: How do stereochemical variations influence antimicrobial potency?

  • Synergistic Effects: Does juniper camphor enhance the efficacy of conventional antibiotics?

  • Long-Term Toxicity: Chronic exposure studies in mammalian models are absent.

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